molecular formula C19H19N3O3S B2509273 2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1009596-69-3

2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Katalognummer: B2509273
CAS-Nummer: 1009596-69-3
Molekulargewicht: 369.44
InChI-Schlüssel: SXLTWBRODQBWCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the methanobenzo[g][1,3,5]oxadiazocine family, characterized by a fused tricyclic system containing oxygen, nitrogen, and sulfur heteroatoms. Key structural features include:

  • Position 2: A methyl group contributing to steric stabilization.
  • Position 8: A nitro group, which imparts strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Position 3: An m-tolyl substituent, providing steric bulk and aromatic π-system interactions.
  • Position 4: A thione (-C=S) group, critical for hydrogen bonding and tautomerism .

Synthetically, it is derived via Biginelli-like multicomponent reactions involving aldehydes, thiourea, and ketones or esters under acidic catalysis .

Eigenschaften

IUPAC Name

9,13-dimethyl-10-(3-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-5-4-6-13(9-11)21-18(26)20-17-12(2)19(21,3)25-16-8-7-14(22(23)24)10-15(16)17/h4-10,12,17H,1-3H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLTWBRODQBWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazocine class and has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Two six-membered rings
  • One aza five-membered ring
  • One tetrahydrofuran ring

These structural components contribute to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro studies demonstrated effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antimicrobial agents, suggesting superior efficacy.

Anticancer Activity

Research has shown that 2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione possesses anticancer properties:

  • Cell Viability Assays : In human cancer cell lines (e.g., breast and lung cancer), the compound significantly reduced cell viability in a dose-dependent manner.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

The proposed mechanism involves the induction of apoptosis in cancer cells through:

  • Activation of Caspases : The compound triggers caspase pathways leading to programmed cell death.
  • Inhibition of Proliferation : It interferes with cell cycle progression by modulating key regulatory proteins.

Neuroprotective Effects

Emerging evidence suggests neuroprotective capabilities:

  • Animal Studies : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects against Staphylococcus aureus and Candida albicans. Results showed a reduction in colony-forming units (CFUs) by over 90% compared to controls after 24 hours of exposure.

Case Study 2: Cancer Cell Line Testing

In a comparative study with standard chemotherapeutics like doxorubicin:

  • The compound exhibited comparable or superior activity in inhibiting tumor growth in vitro.

Case Study 3: Neuroprotection in Rodent Models

In a controlled experiment involving induced neurotoxicity via glutamate exposure:

  • Treatment with the compound led to a significant decrease in markers of oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 2-Me, 8-NO₂, 3-(m-tolyl) Thione (C=S) at C4
Ethyl 8-bromo-2-methyl-...oxadiazocine (II) 2-Me, 8-Br, 3-Ph Ester (COOEt) at C11
1-(4-(Ethylthio)-2-methyl-...ethanone (3c) 2-Me, 4-SEt, 11-COMe Thioether (SEt) at C4
Diethyl 8-cyano-7-(4-NO₂Ph)-...dicarboxylate 8-CN, 7-(4-NO₂Ph), 2-OEt Cyano (CN), Nitrophenyl

Key Observations :

  • Nitro vs. Bromo at C8 : The nitro group (target) enhances electrophilicity compared to bromo (II), favoring nucleophilic substitution or redox reactions .
  • Thione vs. Thioether/Esters : The thione group (target) enables tautomerism and hydrogen bonding, unlike thioether (3c) or ester (II) groups, which are less polar .
  • m-Tolyl vs.
Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Profile Reference
Target Compound Not reported Likely low in water*
Ethyl 8-bromo-2-methyl-...oxadiazocine (II) 218–220 Moderate in polar solvents
1a (Ethyl 5-methyl-3-thioxo-...) 290–291 Poor in water
Diethyl 8-cyano-7-(4-NO₂Ph)-...dicarboxylate 243–245 Low in non-polar solvents

Notes:

  • The target compound’s melting point is unreported, but analogues with nitro groups (e.g., ) show higher thermal stability than brominated derivatives.
  • Thione-containing compounds (e.g., 1a) exhibit high melting points due to strong intermolecular hydrogen bonding .

Spectral Data Comparison

Table 3: NMR Chemical Shifts (δ, ppm)
Group Target Compound (Predicted) 1a (DMSO-d6) 1b (DMSO-d6)
Methyl (C2 or C11) ~1.77–1.86 (s) 1.86 (s) 1.77 (s)
Thione (C=S) ~176 (¹³C) 176.5 (¹³C) Not reported
Aromatic protons 6.8–8.2 (m, m-tolyl + fused) 7.08–8.15 6.82–7.23

Insights :

  • Methyl groups in analogous compounds resonate near δ 1.77–1.86 ppm .
  • The thione carbon in 1a appears at δ 176.5 ppm, consistent with the target compound’s expected shifts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.